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Compound of Interest

Compound Name: JTE 907

CAS No.: 170148-29-5

Cat. No.: B1663865 Get Quote

Abstract & Core Mechanism
JTE 907 is a highly selective Cannabinoid Receptor 2 (CB2) inverse agonist/antagonist.[1]

Unlike non-selective cannabinoids, it binds with high affinity to CB2 (

values: Rat 0.38 nM, Mouse 1.55 nM, Human 35.9 nM) with significantly lower affinity for CB1.

Successful in vivo administration requires overcoming its high lipophilicity (LogP ~4.5–5.0).

Improper formulation leads to precipitation upon contact with aqueous physiological fluids,

resulting in erratic bioavailability, peritoneal irritation, or micro-embolisms. This guide provides a

validated protocol for solubilizing JTE 907 using a DMSO/Surfactant/Aqueous co-solvent

system suitable for Intraperitoneal (IP) or Subcutaneous (SC) injection.

Physicochemical Properties & Solubility Profile[2][3]
[4][5][6][7]
JTE 907 is a hydrophobic organic molecule.[2] While highly soluble in organic solvents, it is

practically insoluble in pure water.

Table 1: Solubility Limits
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Solvent Solubility Limit (Max) Application Note

DMSO ~43–100 mg/mL
Recommended Stock Solvent.

Hygroscopic; keep sealed.

Ethanol ~4–10 mg/mL

Lower solubility than DMSO;

use as secondary co-solvent

only.

Water / PBS < 0.1 mg/mL

Insoluble. Requires

surfactant/co-solvent for

formulation.

Corn Oil ~5–10 mg/mL
Suitable for Oral Gavage (PO)

only. Slow absorption.

Vehicle Selection Strategy
For in vivo studies, pure DMSO cannot be administered due to severe toxicity and hemolysis. A

"co-solvent system" is required to maintain solubility while reducing DMSO concentration to

safe levels (<10%).

Validated Vehicle Formulations
Option A (Preferred for IP/SC): 5% DMSO / 5% Tween 80 / 90% Saline.

Option B (Alternative for High Dose): 5% Ethanol / 5% Cremophor EL / 90% Saline.

Option C (Oral Gavage): 0.5% Methylcellulose (suspension) or Corn Oil.

Decision Logic for Vehicle Selection
Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and

concentration requirements.

Detailed Preparation Protocol (IP Injection)
Target Formulation: 1 mg/mL JTE 907 in [5% DMSO / 5% Tween 80 / 90% Saline]. Dosage

Example: 10 mg/kg for a 25g mouse (Volume = 250 µL).
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Materials Required[5][7][8][9][10][11][12][13][14][15]
JTE 907 (Solid powder)

DMSO (Anhydrous, Cell culture grade)

Tween 80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)[3]

Vortex mixer

Sonicator (Water bath)

Syringe filters (0.22 µm, Nylon or PTFE - Do not use PVDF for DMSO)

Step-by-Step Workflow
Step 1: Prepare Stock Solution (20x Concentration)

Weigh 10 mg of JTE 907.

Add 500 µL of pure DMSO.

Vortex vigorously until completely dissolved.

QC Check: Solution must be crystal clear. If particles remain, sonicate for 30 seconds.

Result: 20 mg/mL Stock Solution.

Step 2: Add Surfactant (Critical Step)
Add 500 µL of Tween 80 directly to the DMSO stock.

Vortex gently to mix. The solution will become viscous.

Why? Adding surfactant before the aqueous phase coats the lipophilic drug molecules,

preventing immediate precipitation when water is added.

Step 3: Dilution with Aqueous Buffer
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Pre-warm 9.0 mL of Sterile Saline to 37°C.

Dropwise, add the DMSO/Tween mixture to the warm saline while vortexing continuously.

Caution: Do not dump the stock into the saline all at once. Rapid polarity change causes

precipitation.

Sonicate the final mixture for 1-2 minutes to ensure homogeneity.

Step 4: Final Formulation Check
Final Volume: 10 mL

Final Concentration: 1 mg/mL JTE 907

Vehicle Composition: 5% DMSO, 5% Tween 80, 90% Saline.

Appearance: Clear to slightly opalescent. If cloudy/milky, precipitation has occurred.

Preparation Diagram
Figure 2: Sequential mixing order is critical. Never add Saline before Tween 80.

Administration & Dosing Guidelines
Intraperitoneal (IP) Injection[11][14][16]

Needle: 27G or 30G.

Location: Lower right quadrant of the abdomen (to avoid the cecum).

Volume: 10 mL/kg (e.g., 200–300 µL for a mouse).

Frequency: JTE 907 has a relatively short half-life; once daily (QD) or twice daily (BID)

dosing is common in inflammation models.

Oral Gavage (PO)
Vehicle: Corn Oil is preferred for oral dosing as it promotes lymphatic absorption of lipophilic

drugs.
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Protocol: Dissolve JTE 907 directly into Corn Oil (requires sonication/stirring overnight) or

suspend in 0.5% Methylcellulose.

Volume: 10 mL/kg.

Control Groups
Always include a Vehicle Control group receiving the exact same mixture (e.g., 5% DMSO / 5%

Tween / 90% Saline) without the drug. DMSO and Tween can induce mild inflammation or

histamine release; the control group normalizes these artifacts.

Troubleshooting & QC
Issue Probable Cause Solution

Precipitation (Cloudy)
Saline added too fast or too

cold.

Re-make. Add saline dropwise.

Warm saline to 37°C.

Precipitation (Crystals)
Concentration too high (>2

mg/mL).

Reduce concentration or

switch to Vehicle B

(Cremophor).

Animal Writhing
DMSO concentration >10% or

pH issue.

Ensure DMSO is ≤5%. Check

pH (should be ~7.0–7.4).

Drug not dissolving in DMSO Old/Hydrated DMSO.
Use fresh, anhydrous DMSO.

Sonicate at 40°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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